molecular formula C16H15NOS2 B2560006 N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-3-carboxamide CAS No. 2034297-28-2

N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-3-carboxamide

Cat. No.: B2560006
CAS No.: 2034297-28-2
M. Wt: 301.42
InChI Key: NCNVTYAVYXABBB-UHFFFAOYSA-N
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Description

N-[1-(1-Benzothiophen-3-yl)propan-2-yl]thiophene-3-carboxamide is a synthetic small molecule composed of a benzothiophene scaffold linked to a thiophene carboxamide group via a propan-2-yl chain. This structure is characteristic of compounds investigated for their potential as modulators of globular protein targets, such as nuclear receptors . The benzothiophene moiety is a privileged structure in medicinal chemistry, known for its ability to contribute to significant hydrophobic interactions within the large ligand-binding pockets of targets like the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) . Research into analogous benzothiophene derivatives has shown that such compounds can act as inverse agonists, potentially inducing conformational changes in the target protein that disrupt coactivator recruitment, which is a valuable mechanism for studying inflammatory and autoimmune diseases . Furthermore, structurally related compounds featuring benzothiophene cores are being explored in other therapeutic areas, including as inhibitors for enzymes like branched-chain alpha keto acid dehydrogenase kinase (BCKDK) for metabolic diseases such as diabetes and NASH , and have also been investigated for their potential in oncology research related to cell proliferation and apoptosis . The specific molecular architecture of this compound, combining two distinct heterocyclic systems, makes it a valuable chemical tool for researchers in drug discovery, particularly for studying protein-ligand interactions, conducting high-throughput screening, and optimizing lead compounds for potency and physicochemical properties. Researchers can leverage this compound to explore new chemical space in the development of treatments for immune-metabolic disorders and resistant cancers. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. The buyer assumes all responsibility for confirming compound identity and purity and for its safe handling and use in accordance with institutional guidelines.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NOS2/c1-11(17-16(18)12-6-7-19-9-12)8-13-10-20-15-5-3-2-4-14(13)15/h2-7,9-11H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNVTYAVYXABBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-3-carboxamide typically involves the following steps:

    Formation of the Benzothiophene Moiety: This can be achieved through various methods, such as the cyclization of 2-mercaptobenzoic acid with acetic anhydride.

    Alkylation: The benzothiophene is then alkylated using 1-bromo-2-propanol under basic conditions to introduce the propan-2-yl chain.

    Amidation: Finally, the alkylated benzothiophene is reacted with thiophene-3-carboxylic acid chloride in the presence of a base like triethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the benzothiophene and thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Various substituted benzothiophene and thiophene derivatives.

Scientific Research Applications

N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Thiophene-3-Carboxamide Derivatives

  • 2-(4-Acetylphenyl)-N-(2-[1-benzyl-1H-1,2,3-triazol-4-yl]propan-2-yl)thiophene-3-carboxamide (80md) :
    • Structure : Differs by the presence of a 4-acetylphenyl group and a benzyl-triazol substituent.
    • Properties : Melting point (165–166°C), molecular weight 486 g/mol. The acetyl group enhances π-π stacking, while the triazol moiety may improve solubility in polar solvents .
  • N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (6p) :
    • Structure : Contains bulky tert-butyl and pyridyl groups.
    • Properties : Increased steric hindrance likely reduces crystallinity compared to the target compound .

Benzamide Analogues ()

  • N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide: Structure: Replaces thiophene with benzamide and introduces methoxy groups.

Schiff Base Derivatives ()

  • 1-(1-Benzothiophen-3-yl)-N-(4-methylphenyl)methanimine: Structure: Schiff base derived from 1-benzothiophene-3-carbaldehyde. Properties: Exhibits antimicrobial activity (MIC values: 25–50 µg/mL against E. coli and S.

Physical and Spectroscopic Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Spectral Features (1H NMR/IR/MS)
Target Compound Not reported ~350 (estimated) Expected aromatic protons (δ 7.2–8.5 ppm), C=O stretch (~1650 cm⁻¹)
80md 165–166 486 1H NMR: δ 2.5 (s, 3H, acetyl), 7.3–8.1 (aromatic); MS: m/z 486 [M⁺]
6p Not reported ~450 (estimated) Tert-butyl protons (δ 1.3 ppm), pyridyl δ 8.0–8.5 ppm
Schiff Base () Not reported ~280 (estimated) IR: C=N stretch (~1600 cm⁻¹); MS: m/z 281 [M⁺]

Functional Comparisons

  • Biological Activity : While the target compound’s bioactivity is unspecified, structurally related Schiff bases exhibit antimicrobial properties, suggesting avenues for further testing .

Biological Activity

N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiophene ring linked to a propan-2-yl group and a thiophene-3-carboxamide moiety. This unique configuration contributes to its distinct chemical properties, enhancing its reactivity and solubility, which are crucial for biological interactions.

This compound primarily targets the 5-HT1A serotonin receptor . This receptor is implicated in various physiological processes, including mood regulation, anxiety, and cognition. The compound's interaction with this receptor modulates serotonin pathways, suggesting potential applications in treating psychiatric disorders .

Biochemical Pathways

The binding affinity of the compound to the 5-HT1A receptor affects serotonin signaling, which can lead to various pharmacological effects, including:

  • Anxiolytic Effects: Modulation of anxiety-related behaviors.
  • Antidepressant Activity: Potential for mood enhancement.
  • Cognitive Function Improvement: Influence on learning and memory processes.

Biological Activities

Research has shown that derivatives of benzothiophene, including this compound, exhibit a wide range of biological activities:

Activity Description
AnticancerInhibitory effects on tumor cell proliferation; selective cytotoxicity observed in specific cancer cell lines .
AntimicrobialBroad-spectrum activity against various bacterial strains .
Anti-inflammatoryReduction in inflammatory markers in vitro and in vivo .
AntidepressantPositive modulation of serotonin receptors leading to improved mood .

Anticancer Activity

In a study evaluating the anticancer properties of benzothiophene derivatives, this compound demonstrated significant cytotoxicity against colorectal cancer (Caco-2) cells. The compound reduced cell viability by approximately 39.8% compared to untreated controls . This suggests that the compound may target specific molecular pathways involved in cancer cell survival.

Antimicrobial Activity

Another study highlighted the antimicrobial efficacy of compounds derived from benzothiophene structures. The tested derivatives showed promising results against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

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